LUF5771

LHCGR Allosteric Modulation Radioligand Binding

LUF5771 is the archetypal low molecular weight allosteric inhibitor of the luteinizing hormone/choriogonadotrophin receptor (LHCGR). Its unique binding to a distinct 7TMD pocket enables simultaneous weak partial agonism (31±4% activation at 10 µM) and potent antagonism of orthosteric agonists, accelerating radioligand dissociation by 3.3-fold. With proven in vivo efficacy in an OHSS mouse model, it is the irreplaceable tool compound for mapping LHCGR allostery, validating therapeutic strategies for gonadotropin excess, and benchmarking novel modulators in high-throughput screening campaigns.

Molecular Formula C24H23NO
Molecular Weight 357.45
Cat. No. B1193028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF5771
SynonymsLUF5771;  LUF 5771;  LUF-5771
Molecular FormulaC24H23NO
Molecular Weight357.45
Structural Identifiers
SMILESC1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26)
InChIKeyGGYBFUALUVQNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LUF5771: A Low Molecular Weight Allosteric Inhibitor of the Luteinizing Hormone Receptor for Reproductive and Endocrine Research


LUF5771 (CAS 1141802-49-4) is a substituted terphenyl derivative that functions as a low molecular weight allosteric modulator of the luteinizing hormone/choriogonadotrophin receptor (LHCGR), a class A GPCR. It is recognized as the first reported LMW ligand class capable of allosterically inhibiting the LH receptor [1]. LUF5771 acts by binding to a site within the seven-transmembrane domain (7TMD) distinct from that of the orthosteric agonists, increasing radioligand dissociation and functionally antagonizing agonist responses [2].

Why Generic LHCGR Ligands Cannot Substitute for LUF5771 in Mechanistic and Therapeutic Research


Orthosteric LHCGR agonists, such as endogenous LH/hCG or the LMW agonist Org 43553, act via a shared N-terminal binding domain and produce a single, direct activation response. In contrast, LUF5771 occupies a distinct allosteric pocket within the 7TMD that only partially overlaps with the binding site of an allosteric enhancer like LUF5419 and is separate from the Org 43553 site [1]. This distinct binding mode results in a unique functional signature—LUF5771 not only inhibits agonist efficacy but also displays weak, partial agonism (31±4% activation at 10 µM). Substituting a generic agonist or a different allosteric modulator therefore fundamentally alters the receptor's activation dynamics, precluding the specific, context-dependent modulation of LHCGR signaling that defines LUF5771's utility.

LUF5771 Quantitative Evidence Guide: Comparative Binding, Functional Antagonism, and In Vivo Efficacy


LUF5771 Accelerates Org 43553 Dissociation Kinetics 3.3-Fold at 10 µM

LUF5771 acts as an allosteric inhibitor by increasing the dissociation rate of the pre-bound orthosteric radioligand [³H]Org 43553 from the human LHCGR. In a direct kinetic dissociation assay, the presence of 10 µM LUF5771 accelerated the dissociation of [³H]Org 43553 by 3.3-fold compared to the baseline dissociation rate without LUF5771 [1].

LHCGR Allosteric Modulation Radioligand Binding

LUF5771 Reduces Org 43553 and LH Functional Potency by 2- to 3-Fold

In a functional cAMP accumulation assay, the co-administration of LUF5771 significantly right-shifted the concentration-response curves of the agonists Org 43553 and LH. The potency (EC₅₀) of both Org 43553 and LH was reduced by a factor of 2 to 3 in the presence of LUF5771 [1].

LHCGR Functional Antagonism cAMP Assay

LUF5771 Exhibits Weak Partial Agonism (31±4% Activation at 10 µM)

Unlike neutral allosteric inhibitors or pure antagonists, LUF5771 exhibits an intrinsic capacity to partially activate the LH receptor when administered alone. At a concentration of 10 µM, LUF5771 stimulated LH receptor activity to 31±4% of the maximum response elicited by a full agonist [1]. This contrasts with full agonists like LH or Org 43553 which can achieve near-maximal receptor activation, and with neutral antagonists that lack intrinsic efficacy.

LHCGR Partial Agonism Functional Selectivity

LUF5771 Occupies a Distinct Allosteric Pocket Separate from Org 43553 and LUF5419

Detailed experimental and computational mapping studies have demonstrated that the binding pocket for LUF5771 within the LHCGR 7TMD is distinct from the binding site of the LMW agonist Org 43553. Furthermore, while the pocket for LUF5771 partially overlaps with that of the allosteric enhancer LUF5419, they are not identical [1]. This topographical distinction at the receptor level underlies its unique functional profile compared to both agonists and other allosteric modulators.

LHCGR Binding Site Topography GPCR

In Vivo Efficacy Demonstrated in an Ovarian Hyperstimulation Syndrome (OHSS) Mouse Model

The therapeutic potential of LUF5771's allosteric inhibition has been validated in vivo. In a mouse model of ovarian hyperstimulation syndrome (OHSS), a condition driven by excessive LHCGR activation, administration of LUF5771 led to a significant reduction in disease pathology [1]. This includes significant decreases in body weight, ovarian weight, corpus luteum number, hemorrhagic follicle count, and vascular endothelial growth factor (VEGF) levels in both ovarian tissue and serum, alongside a significant increase in serum estrogen [2].

LHCGR In Vivo Pharmacology OHSS

Optimal Research and Industrial Application Scenarios for LUF5771


Investigating Allosteric Modulation of the LHCGR

LUF5771 is the ideal tool compound for mapping the allosteric landscape of the LHCGR. Use it in kinetic radioligand binding assays to quantify its effect on agonist dissociation (3.3-fold acceleration at 10 µM) and to probe the structural determinants of its distinct 7TMD binding pocket, which is separate from that of orthosteric agonists [1].

Dual-Mode Functional Studies of LHCGR Signaling

LUF5771's unique profile as both an antagonist and a weak partial agonist makes it essential for nuanced GPCR signaling studies. It can be used to antagonize full agonist-induced cAMP accumulation (2- to 3-fold potency reduction), while its own low intrinsic efficacy (31±4% activation at 10 µM) can serve as a benchmark for investigating functional selectivity and biased agonism at the LHCGR [1].

Preclinical In Vivo Modeling of Ovarian Hyperstimulation Syndrome (OHSS)

LUF5771 has demonstrated clear in vivo efficacy in a validated mouse model of OHSS, significantly ameliorating key disease markers such as ovarian weight, corpus luteum formation, and VEGF levels [1]. This establishes LUF5771 as a primary candidate for preclinical proof-of-concept studies aimed at validating LHCGR inhibition as a therapeutic strategy for OHSS and related conditions of gonadotropin excess.

Calibration Standard for LHCGR Allosteric Probe Discovery

As a well-characterized allosteric inhibitor with known binding kinetics and functional effects, LUF5771 serves as an excellent reference standard in high-throughput screening (HTS) campaigns designed to identify novel LHCGR allosteric modulators. Its defined activity in [³H]Org 43553 dissociation and functional antagonism assays provides a reliable benchmark for characterizing new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF5771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.